Proglumetacin maleate
Overview
Description
Proglumetacin maleate is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to manage pain and inflammation associated with musculoskeletal and joint disorders. It is metabolized in the body to indometacin and proglumide, the latter of which has antisecretory effects that help prevent injury to the stomach lining .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proglumetacin maleate is synthesized by combining proglumetacin with two molar equivalents of maleic acid . The synthesis involves the esterification of proglumetacin with maleic acid under controlled conditions to form the maleate salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, followed by purification steps to ensure the final product’s purity and efficacy. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Proglumetacin maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Proglumetacin maleate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of NSAID synthesis and reactivity.
Biology: The compound is studied for its effects on cellular processes and inflammation pathways.
Medicine: this compound is used in clinical research to evaluate its efficacy and safety in treating various inflammatory conditions.
Industry: The compound is utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Proglumetacin maleate exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) in inflammatory sites . This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound’s metabolites, indometacin and proglumide, also contribute to its anti-inflammatory and antisecretory effects .
Comparison with Similar Compounds
Indometacin: A potent NSAID with similar anti-inflammatory properties.
Proglumide: An antisecretory drug that helps protect the stomach lining.
Diclofenac: Another NSAID used to treat pain and inflammation.
Uniqueness of Proglumetacin Maleate: this compound is unique due to its dual action as both an anti-inflammatory and antisecretory agent. Its ability to be metabolized into indometacin and proglumide provides a combined therapeutic effect, making it particularly effective in managing pain and inflammation while protecting the gastrointestinal tract .
Properties
CAS No. |
59209-40-4 |
---|---|
Molecular Formula |
C50H62ClN5O12 |
Molecular Weight |
960.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate |
InChI |
InChI=1S/C46H58ClN5O8.C4H4O4/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35;5-3(6)1-2-4(7)8/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
XYGKASYIIZWRFT-BTJKTKAUSA-N |
Isomeric SMILES |
CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
59209-40-4 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3'-(4-(2-(1-p-chlorobenzoyl-5-methoxy-2-methylindol-3-ylacetoxy)ethyl)piperazin-1-yl)propyl-4-benzamido-N,N-dipropylglutaramate (+-) dimaleate Prodamox proglumetacin proglumetacin dimaleate proglumetacin maleate protacine Protaxil Protaxon |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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